molecular formula C12H9BrFNO B1466717 4-Bromo-2-(3-fluorophenoxy)aniline CAS No. 1484153-49-2

4-Bromo-2-(3-fluorophenoxy)aniline

Cat. No.: B1466717
CAS No.: 1484153-49-2
M. Wt: 282.11 g/mol
InChI Key: CGWFDTRTLULMIY-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9BrFNO It is a derivative of benzenamine, characterized by the presence of bromine and fluorine atoms attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-fluorophenoxy)aniline typically involves the reaction of 4-bromo-2-nitrophenol with 3-fluoroaniline under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-fluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can produce various substituted phenylamine derivatives .

Scientific Research Applications

4-Bromo-2-(3-fluorophenoxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Bromo-2-(3-fluorophenoxy)aniline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFDTRTLULMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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